Timcodar dimesylate
Overview
Description
Timcodar dimesilate is a small molecule drug developed by Vertex Pharmaceuticals. It is known for its role as an inhibitor of P-glycoprotein 1 (P-gp), a protein that plays a crucial role in the efflux of drugs from cells, contributing to multidrug resistance in cancer . The compound has been investigated for its potential in treating various conditions, including solid tumors, bacterial infections, and diabetic neuropathies .
Preparation Methods
The synthesis of Timcodar dimesilate involves several key steps:
Condensation Reaction: 1,3-acetonedicarboxylic acid is condensed with pyridine-4-carboxaldehyde, followed by acid decarboxylation to produce 1,5-dipyridylpentadienone.
Amine Formation: The ketone is then condensed with benzyl amine in benzene, followed by reduction of the intermediate imine with sodium borohydride to form a secondary amine.
Coupling Reaction: The secondary amine is coupled with N-Boc-N-methyl-L-4-chlorophenylalanine in the presence of EDC to form an amide.
Deprotection and Final Coupling: After Boc deprotection with trifluoroacetic acid, the resulting amine is coupled with 3,4,5-trimethoxybenzoylformic acid to furnish Timcodar dimesilate.
Chemical Reactions Analysis
Timcodar dimesilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly involving its amine and amide groups.
Common reagents used in these reactions include formic acid, palladium on carbon, sodium borohydride, and trifluoroacetic acid . Major products formed from these reactions include various intermediates and the final Timcodar dimesilate compound .
Scientific Research Applications
Mechanism of Action
Timcodar dimesilate exerts its effects by inhibiting P-glycoprotein 1 (P-gp), a membrane transporter protein involved in the efflux of drugs from cells . By inhibiting P-gp, Timcodar dimesilate increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy . The compound also affects the transcriptional regulators of adipogenesis, such as PPARγ and C/EBPα, leading to the inhibition of genes involved in lipid accumulation .
Comparison with Similar Compounds
Timcodar dimesilate can be compared with other P-glycoprotein inhibitors, such as:
Verapamil: A calcium channel blocker that also inhibits P-gp but has different pharmacological effects.
Colistin: An antibiotic that acts on mycobacterial cell wall stability and has been studied in combination with Timcodar dimesilate.
Timcodar dimesilate is unique in its dual specificity for FKBP51 and FKBP52, which are involved in the regulation of glucocorticoid receptor activity . This dual specificity distinguishes it from other P-glycoprotein inhibitors and contributes to its unique pharmacological profile .
Biological Activity
Timcodar dimesylate, also known as VX-853, is a macrolide derivative that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and metabolic disorders. This article explores the biological activity of Timcodar, focusing on its mechanisms of action, effects on lipid accumulation, and implications for drug development.
Timcodar is characterized as a non-FKBP12 binding immunophilin that primarily targets FKBP51, a member of the FK506-binding protein family. Unlike other macrolides such as rapamycin and FK506, which bind to FKBP12 and suppress immune responses, Timcodar's unique binding profile allows it to modulate glucocorticoid receptor (GR) activity without the associated side effects of immune suppression.
Key Findings:
- Inhibition of Adipogenesis : Timcodar significantly inhibits lipid accumulation in 3T3-L1 adipocytes. At a concentration of 1 μM, it reduced lipid accumulation by approximately 50% compared to control groups (p < 0.001) .
- Targeting Transcription Factors : Timcodar suppresses key transcriptional regulators of adipogenesis, including PPARγ and C/EBPα. This suppression leads to decreased expression of genes involved in lipid storage and metabolism .
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of Timcodar in inhibiting adipogenic differentiation:
Compound | Concentration | Lipid Accumulation Inhibition (%) | Statistical Significance |
---|---|---|---|
Timcodar | 1 μM | 50% | p < 0.001 |
Rapamycin | 1 μM | 45% | p < 0.01 |
FK506 | 1 μM | No significant change | N/A |
These results indicate that Timcodar's anti-adipogenic effects are comparable to those of rapamycin, a well-known inhibitor of adipogenesis .
Mechanistic Insights
Timcodar's action appears to involve the following pathways:
- Glucocorticoid Receptor Modulation : By enhancing GR activity in the presence of FKBP51, Timcodar facilitates the expression of glucocorticoid-responsive genes that inhibit adipogenesis .
- Increased GILZ Expression : The drug also promotes the expression of Glucocorticoid-Induced Leucine Zipper (GILZ), a known inhibitor of adipogenesis that acts through various signaling pathways .
Case Studies
Recent studies have highlighted the potential clinical applications of Timcodar in managing obesity-related conditions:
- Obesity Model in Mice : In a controlled study using genetically modified mice lacking FKBP52, Timcodar was shown to enhance metabolic responses and reduce body weight without causing immune suppression. This suggests its potential as a safer alternative to traditional immunosuppressants like rapamycin .
- Human Cell Lines : In human-derived cell lines, Timcodar exhibited similar anti-adipogenic effects as observed in murine models. The drug's ability to modulate key metabolic pathways positions it as a candidate for further clinical investigation .
Properties
IUPAC Name |
(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45ClN4O6.2CH4O3S/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31;2*1-5(2,3)4/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3;2*1H3,(H,2,3,4)/t37-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIAWDJOQUWVQS-SHRURHRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClN4O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171411 | |
Record name | Timcodar dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183313-30-6 | |
Record name | Timcodar dimesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183313306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timcodar dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIMCODAR DIMESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44277I316G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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